Aqueous Solubility Enhancement of Methanesulfonate Salts vs. Free Base Forms
The methanesulfonate (mesylate) salt form has been demonstrated to confer improved aqueous solubility compared to the corresponding free base. Patent data describe methanesulfonate salts possessing 'advantageous qualities in terms of their improved aqueous solubility relative to the corresponding free base,' which provides 'greater ease of formulation and display enhanced pharmacokinetic properties, including oral absorption' [1]. While this evidence derives from structurally distinct benzofuran derivatives rather than dichloropyridines, the underlying principle—that methanesulfonate counterions enhance aqueous solubility of weakly basic heterocyclic cores—is a class-level property generalizable to the 3,4-dichloropyridine system.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Methanesulfonate salt: enhanced aqueous solubility (qualitative observation) |
| Comparator Or Baseline | Corresponding free base: lower aqueous solubility |
| Quantified Difference | Improved solubility relative to free base (quantified as 'improved,' exact fold-change not reported for dichloropyridine) |
| Conditions | Pharmaceutical formulation context; benzofuran antipsychotic compounds |
Why This Matters
Improved aqueous solubility enables more reliable dissolution in biological assay buffers and facilitates formulation development without requiring co-solvents that may interfere with target engagement.
- [1] Curtis NR, Kulagowski JJ, Leeson PD. U.S. Patent 5,681,836: Methanesulfonate salts of antipsychotic benzofuran derivatives. 1997. View Source
